tert-Butyl 3-(aminomethyl)-3-hydroxy-1-azepanecarboxylate
Overview
Description
tert-Butyl 3-(aminomethyl)-3-hydroxy-1-azepanecarboxylate: is a synthetic organic compound that belongs to the class of azepane derivatives. Azepanes are seven-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their potential biological activities. The tert-butyl group in the compound provides steric hindrance, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(aminomethyl)-3-hydroxy-1-azepanecarboxylate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or amino alcohol.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a base like sodium hydride.
Functionalization: The aminomethyl and hydroxy groups are introduced through nucleophilic substitution and oxidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Sodium borohydride (NaBH4), methanol as solvent.
Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of various substituted azepane derivatives.
Scientific Research Applications
tert-Butyl 3-(aminomethyl)-3-hydroxy-1-azepanecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies investigating the biological activity of azepane derivatives, including their antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural product analogs and synthetic polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(aminomethyl)-3-hydroxy-1-azepanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the hydroxy group can participate in polar interactions. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(aminomethyl)-3-hydroxy-1-piperidinecarboxylate: A six-membered ring analog with similar functional groups.
tert-Butyl 3-(aminomethyl)-3-hydroxy-1-pyrrolidinecarboxylate: A five-membered ring analog with similar functional groups.
Uniqueness
tert-Butyl 3-(aminomethyl)-3-hydroxy-1-azepanecarboxylate is unique due to its seven-membered azepane ring, which provides distinct steric and electronic properties compared to its six- and five-membered ring analogs. This uniqueness can result in different biological activities and chemical reactivities, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-hydroxyazepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-5-4-6-12(16,8-13)9-14/h16H,4-9,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTNKKDJDLFKAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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